REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[S:8][CH:9]=[CH:10][N:11]=1.[CH3:12][Si:13](Cl)([CH3:15])[CH3:14].C>O1CCCC1>[CH3:12][Si:13]([CH3:15])([CH3:14])[C:7]1[S:8][CH:9]=[CH:10][N:11]=1
|
Name
|
|
Quantity
|
5.39 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.55 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-90 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at -90° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A suspension formed as the substrate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to -30° C. over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous sodium bicarbonate (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (2×40 mL)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with aqueous bicarbonate (2×40 mL), saturated brine (1×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
DISTILLATION
|
Details
|
the product purified by Kugelrohr distillation at reduced pressure (2400 pascal, 110° C.)
|
Type
|
CUSTOM
|
Details
|
no further purification
|
Type
|
CUSTOM
|
Details
|
No accurate yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |